8-Chloro Halofuginone Hydrochloride

Impurity Profiling Pharmaceutical Quality Control Structural Chemistry

Ensure the integrity of your halofuginone analytical methods with this fully characterized impurity reference standard. Unlike the parent compound, 8-Chloro Halofuginone Hydrochloride possesses a unique tri-chlorinated quinazolinone core that delivers distinct chromatographic retention times, UV spectra, and MS fragmentation patterns. Substituting generic halofuginone will invalidate your impurity methods. This ≥95% HPLC-purity standard is essential for ICH Q2(R1) method validation, stability studies, and ANDA/DMF regulatory submissions. Procure with confidence to avoid regulatory rejection.

Molecular Formula C₁₆H₁₇BrCl₃N₃O₃
Molecular Weight 485.59
Cat. No. B1164351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro Halofuginone Hydrochloride
Synonyms7-Bromo-6,8-dichloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone Hydrochloride;  7-Bromo-6,8-dichlorofebrifugine Hydrochloride; 
Molecular FormulaC₁₆H₁₇BrCl₃N₃O₃
Molecular Weight485.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro Halofuginone Hydrochloride: Critical Reference Standard for Halofuginone Impurity Profiling and Analytical Method Validation


8-Chloro Halofuginone Hydrochloride (CAS 1874760-70-9), also known as 7-Bromo-6,8-dichlorofebrifugine Hydrochloride, is a halogenated derivative of the natural alkaloid febrifugine and a key impurity of the coccidiostat and anti-fibrotic agent halofuginone . This compound belongs to the quinazolinone class and is characterized by the presence of three chlorine atoms on its quinazoline core, distinguishing it from the parent halofuginone which contains one chlorine and one bromine atom [1]. Primarily utilized as a certified reference standard in pharmaceutical quality control, its high purity (typically ≥95% by HPLC) and rigorous analytical characterization make it an essential tool for impurity profiling, method development, and stability studies in regulatory submissions .

Why Generic Halofuginone Cannot Substitute for 8-Chloro Halofuginone Hydrochloride in Regulated Analytical Workflows


In pharmaceutical quality control and regulatory compliance, the interchangeability of compounds is strictly limited by their structural identity and analytical performance. 8-Chloro Halofuginone Hydrochloride is not a therapeutic agent but a specific, process-related impurity of halofuginone. Substituting it with halofuginone or its hydrobromide salt would invalidate analytical methods due to differences in chromatographic retention times, UV absorption spectra, and mass spectrometric fragmentation patterns [1]. Furthermore, regulatory guidelines (e.g., ICH Q3A) mandate the use of fully characterized, impurity-specific reference standards for accurate quantitation and identification in drug substance and drug product testing [2]. Using an incorrect reference standard could lead to false negative impurity detection, inaccurate purity assessments, and potential regulatory rejection of ANDA/DMF submissions [3].

Quantitative Differentiation of 8-Chloro Halofuginone Hydrochloride from Halofuginone and Other Analogs: Evidence for Scientific Selection


Structural Differentiation: 8-Chloro Halofuginone Hydrochloride vs. Halofuginone

8-Chloro Halofuginone Hydrochloride is structurally distinct from the active pharmaceutical ingredient halofuginone. Halofuginone is 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone, whereas 8-Chloro Halofuginone Hydrochloride is 7-bromo-6,8-dichloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone hydrochloride, featuring an additional chlorine atom at the 8-position . This structural difference translates to a molecular formula of C₁₆H₁₇BrCl₃N₃O₃ (MW 485.59) compared to halofuginone's C₁₆H₁₇BrClN₃O₃ (MW 414.68), a mass difference of 70.91 Da, which is critical for MS detection and quantitation [1].

Impurity Profiling Pharmaceutical Quality Control Structural Chemistry

Salt Form Differentiation: Hydrochloride vs. Hydrobromide

8-Chloro Halofuginone is supplied as the hydrochloride salt, whereas the common commercial form of halofuginone is the hydrobromide salt. Hydrochloride salts generally exhibit higher aqueous solubility and different dissolution profiles compared to hydrobromide salts. While direct solubility data for this specific compound are limited, vendor datasheets indicate that halofuginone hydrochloride is soluble in water and DMSO, whereas halofuginone hydrobromide is described as 'sparingly soluble' or 'slightly soluble' in water . This difference in salt form can impact sample preparation for analytical methods, in vitro assays, and potentially in vivo pharmacokinetics if the compound is used as a tool compound in research .

Solubility Bioavailability Formulation Development

Purity Specification: ≥95% HPLC Purity for Reliable Quantitation

8-Chloro Halofuginone Hydrochloride is supplied with a certified purity specification of ≥95% as determined by HPLC, a standard requirement for impurity reference materials . In contrast, halofuginone as a pharmaceutical active ingredient is typically supplied at higher purity (>98%), but this purity is not directly comparable as it pertains to the drug substance, not an impurity standard. The critical differentiation lies in the intended use: 8-Chloro Halofuginone Hydrochloride is certified as a reference standard for analytical method validation, ensuring accurate and traceable quantitation of this specific impurity in drug substance and drug product batches .

Reference Standard Quality Control Regulatory Compliance

Key Application Scenarios for 8-Chloro Halofuginone Hydrochloride Based on Quantitative Evidence


Impurity Profiling in Halofuginone Drug Substance and Drug Product

Utilized as a certified reference standard in HPLC and LC-MS methods for the identification and quantitation of the 8-chloro impurity in halofuginone active pharmaceutical ingredient (API) and finished dosage forms. The compound's distinct molecular weight (485.59) and structure enable specific detection and accurate quantification, supporting compliance with ICH Q3A guidelines for impurity control [1].

Analytical Method Development and Validation

Serves as a key component in the development and validation of stability-indicating analytical methods for halofuginone. Its well-characterized purity and structural identity are essential for establishing method specificity, linearity, accuracy, and precision, as required by ICH Q2(R1) guidelines [2].

Forced Degradation Studies and Stability Testing

Employed in forced degradation studies to identify potential degradation products of halofuginone under stress conditions (e.g., heat, light, oxidation). The 8-chloro impurity may serve as a marker for specific degradation pathways, aiding in the development of robust stability-indicating methods and the establishment of shelf-life specifications [3].

In Vitro Research Tool for Mechanistic Studies

While primarily an analytical standard, the hydrochloride salt form of this compound may be used as a research tool in in vitro assays to investigate structure-activity relationships, particularly when comparing the biological effects of different halogenated quinazolinone derivatives. The enhanced solubility of the hydrochloride salt (class-level inference) facilitates more reliable dose-response studies .

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